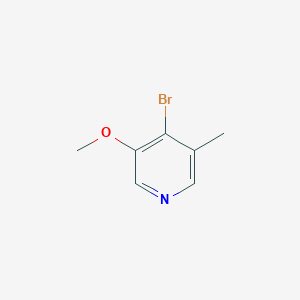
1,2,4-Oxadiazole-3,5-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Oxadiazole-3,5-dicarboxylic acid is a heterocyclic compound that contains both nitrogen and oxygen atoms within its five-membered ring structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of carboxylic acid groups at the 3 and 5 positions of the oxadiazole ring enhances its reactivity and potential for forming various derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,4-Oxadiazole-3,5-dicarboxylic acid can be synthesized through several methods:
Two-Stage Protocol: This method involves the preliminary preparation of O-acylamidoximes followed by cyclization under the action of organic bases.
One-Pot Synthesis: This approach involves the direct synthesis of 1,2,4-oxadiazoles from amidoximes and various carboxyl derivatives or aldehydes in aprotic bipolar solvents (primarily DMSO) in the presence of inorganic bases.
Oxidative Cyclizations: These reactions involve the oxidative cyclization of amidoximes and have found modest application in drug design.
Industrial Production Methods
Industrial production methods for this compound typically involve scalable versions of the synthetic routes mentioned above. The choice of method depends on factors such as yield, cost, and environmental considerations.
Analyse Chemischer Reaktionen
1,2,4-Oxadiazole-3,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of different products.
Common reagents used in these reactions include inorganic bases, organic solvents, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2,4-Oxadiazole-3,5-dicarboxylic acid has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,2,4-oxadiazole-3,5-dicarboxylic acid involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to form hydrogen bonds and interact with enzymes and receptors. The specific pathways and targets depend on the derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
1,2,4-Oxadiazole-3,5-dicarboxylic acid can be compared with other similar compounds, such as:
1,3,4-Oxadiazole: This isomer is more stable and commonly used in medicinal chemistry.
1,2,3-Oxadiazole: This isomer is less stable and less commonly used due to its instability.
1,2,5-Oxadiazole: This isomer is also less stable and less frequently used.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its reactivity and potential for forming various derivatives.
Eigenschaften
CAS-Nummer |
371214-75-4 |
|---|---|
Molekularformel |
C4H2N2O5 |
Molekulargewicht |
158.07 g/mol |
IUPAC-Name |
1,2,4-oxadiazole-3,5-dicarboxylic acid |
InChI |
InChI=1S/C4H2N2O5/c7-3(8)1-5-2(4(9)10)11-6-1/h(H,7,8)(H,9,10) |
InChI-Schlüssel |
WGJLPJDOFRKIQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=NOC(=N1)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone](/img/structure/B13094493.png)
![2-Amino-5H-thiazolo[4,5-f]isoindole-5,7(6H)-dione](/img/structure/B13094495.png)
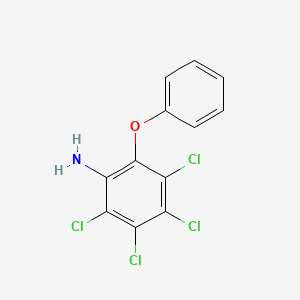
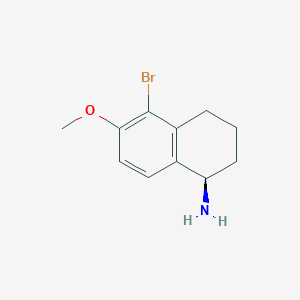
![4-(4-Chlorophenyl)dibenzo[b,d]furan](/img/structure/B13094501.png)
![[2-(Acetylamino)-7-(ethylamino)-1-hydroxy-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1h-pyrrolo[1,2-a]indol-9-yl]methyl carbamate](/img/structure/B13094504.png)
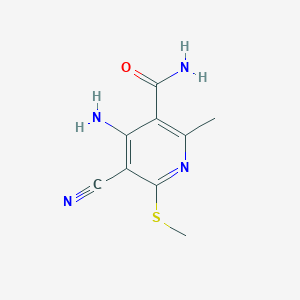
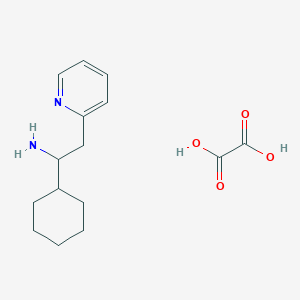
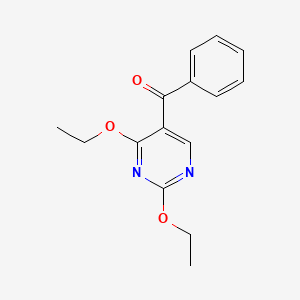
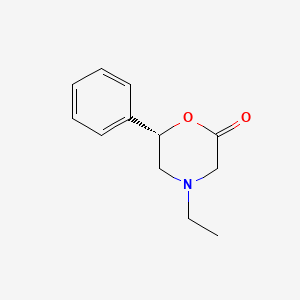

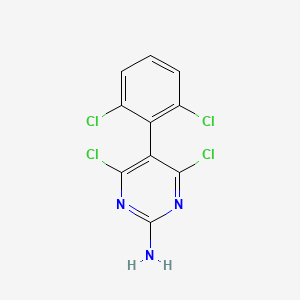
![(2S)-2-cyclopropyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B13094547.png)
